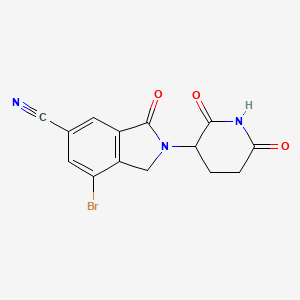![molecular formula C14H12N4OS4 B13913671 Methyl [(phenacylcyanocarbonimidodithioyl)methyl]cyanocarbonimidodithioate](/img/structure/B13913671.png)
Methyl [(phenacylcyanocarbonimidodithioyl)methyl]cyanocarbonimidodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [(phenacylcyanocarbonimidodithioyl)methyl]cyanocarbonimidodithioate is a complex organic compound with the molecular formula C₁₄H₁₂N₄OS₄ and a molecular weight of 380.531 g/mol . This compound is known for its unique structure, which includes multiple functional groups such as cyanocarbonimidodithioate and phenacyl groups . It has a boiling point of approximately 549.6°C at 760 mmHg and a density of 1.3±0.1 g/cm³ .
Preparation Methods
The synthesis of Methyl [(phenacylcyanocarbonimidodithioyl)methyl]cyanocarbonimidodithioate involves several steps. One common synthetic route includes the reaction of phenacyl bromide with cyanocarbonimidodithioate under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Methyl [(phenacylcyanocarbonimidodithioyl)methyl]cyanocarbonimidodithioate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl [(phenacylcyanocarbonimidodithioyl)methyl]cyanocarbonimidodithioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl [(phenacylcyanocarbonimidodithioyl)methyl]cyanocarbonimidodithioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and signaling pathways .
Comparison with Similar Compounds
Methyl [(phenacylcyanocarbonimidodithioyl)methyl]cyanocarbonimidodithioate can be compared with similar compounds such as:
Methyl methylene 2-oxo-2-phenylethyl bis (cyanocarbonodithioimidate): This compound shares a similar structure but differs in its functional groups and reactivity.
Phenacyl cyanocarbonimidodithioate derivatives: These compounds have variations in their substituents, leading to different chemical and biological properties.
Properties
Molecular Formula |
C14H12N4OS4 |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
[(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylmethylsulfanyl-phenacylsulfanylmethylidene]cyanamide |
InChI |
InChI=1S/C14H12N4OS4/c1-20-13(17-8-15)22-10-23-14(18-9-16)21-7-12(19)11-5-3-2-4-6-11/h2-6H,7,10H2,1H3 |
InChI Key |
JQHFEFLYOFCGRU-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=NC#N)SCSC(=NC#N)SCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


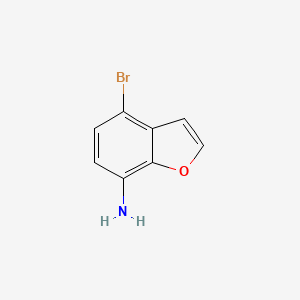
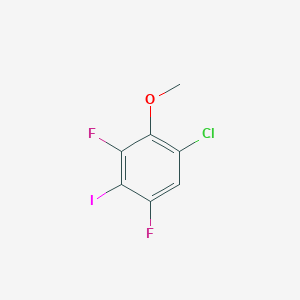
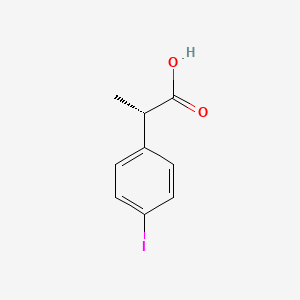
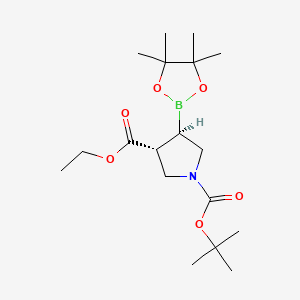
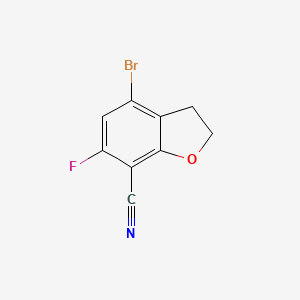
![Bicyclo[6.1.0]nonan-2-ol](/img/structure/B13913619.png)
![(2R,4S)-N-[2-chloro-1-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13913624.png)
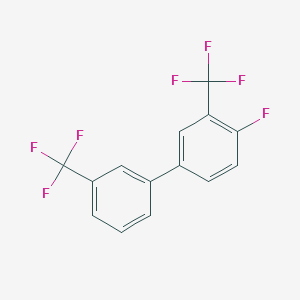
![tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate](/img/structure/B13913628.png)
![Bicyclo[6.1.0]nonan-2-ol](/img/structure/B13913639.png)
![5'-Methoxy-2',6-dimethyl[4,4'-bipyridine]-3-carboxylic acid](/img/structure/B13913640.png)


